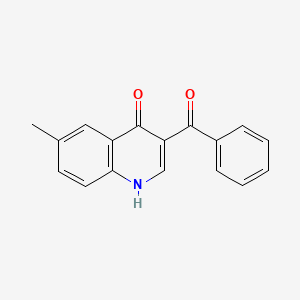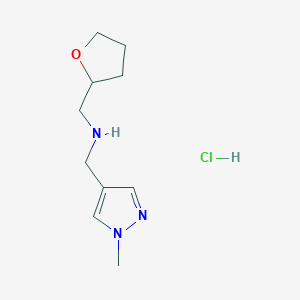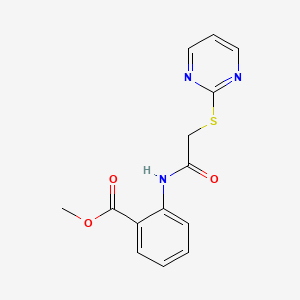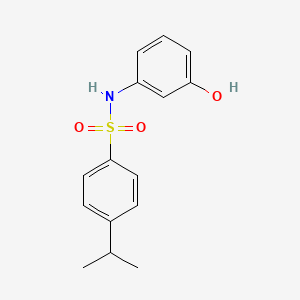![molecular formula C15H15N3O3 B12216616 4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12216616.png)
4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a benzoic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid typically involves multiple steps, including the formation of the pyrrolidine and pyrazine rings, followed by their coupling with the benzoic acid moiety. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives, through cyclization reactions.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.
Coupling Reaction: The pyrrolidine and pyrazine rings are then coupled to form the intermediate compound, which is subsequently reacted with benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares the pyrazine and pyrazole rings but lacks the benzoic acid moiety.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features the pyrrolidine ring and benzoic acid moiety but lacks the pyrazine ring.
Uniqueness
4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is unique due to its combination of the pyrrolidine, pyrazine, and benzoic acid moieties
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-(3-pyrrolidin-1-ylpyrazin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C15H15N3O3/c19-15(20)11-3-5-12(6-4-11)21-14-13(16-7-8-17-14)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,19,20) |
InChI Key |
IEXIMTVTQGHCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]furan](/img/structure/B12216549.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216550.png)

![7-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12216559.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216562.png)
![Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide](/img/structure/B12216565.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216576.png)
![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12216581.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12216582.png)
![2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one](/img/structure/B12216587.png)

![10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B12216595.png)

